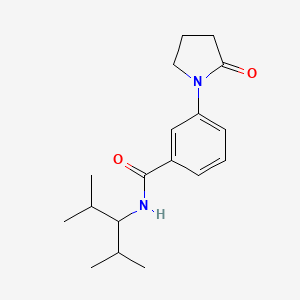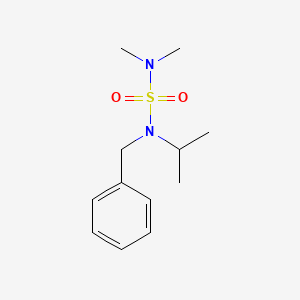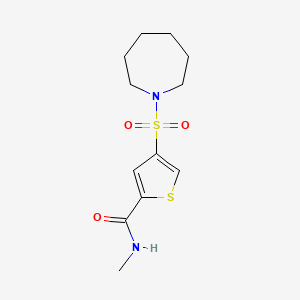![molecular formula C16H14N4O3 B5570406 N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)
N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide" is a complex organic molecule that has been studied for various applications, including its potential as an anticancer agent. Although the specific compound was not directly found in the searched articles, related compounds have been synthesized and studied for their biological activities, providing insights into similar molecular frameworks.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including cyclocondensation, hydrolysis, and amidation processes. For example, novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides were prepared in a multi-step process from methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, indicating the complexity involved in synthesizing such molecules (Lukić et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant interactions such as hydrogen bonds which contribute to the stability and reactivity of the molecule. For instance, 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide demonstrated the planarity between the isoxazole and benzene rings, and the structure was stabilized by dimers formed through N-H...N hydrogen bonds, illustrating the detailed molecular interactions that could be expected in similar compounds (Rodier et al., 1993).
Chemical Reactions and Properties
Related research indicates a variety of chemical reactions that such compounds can undergo, including reactions with hydroxamoyl halides leading to the synthesis of isoxazole derivatives. These reactions highlight the chemical versatility and reactivity of the compound's core structure (Abdelhamid et al., 1988).
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and characterization of compounds with structures similar to N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, focusing on their chemical properties and potential as intermediates for further chemical reactions. For example, the study on the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents provides insights into the complex reactions involved in creating compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Studies have also explored the antimicrobial potential of compounds related to N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide. For instance, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable antiavian influenza virus activity highlights the antiviral capabilities of these compounds, demonstrating their potential in treating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Antitumor Activity
Further research has indicated the antitumor activities of compounds with similar structural features. The design, synthesis, and biological evaluation of certain compounds as orally active histone deacetylase inhibitors have shown promising results in blocking cancer cell proliferation and inducing apoptosis, suggesting potential applications in cancer therapy (Zhou et al., 2008).
Antifungal and Antibacterial Potential
The antimicrobial efficacy extends to antifungal and antibacterial activities as well, with compounds like isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones showing significant effects against certain pathogens, indicating their potential in developing new antimicrobial agents (Rajanarendar et al., 2012).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpyrimidin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-6-7-17-16(18-10)22-13-5-3-4-12(9-13)15(21)19-14-8-11(2)23-20-14/h3-9H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOXAXDRQSACDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)
![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)
